2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Beschreibung
2,4-Dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group at position 2 and a 2,4-dichlorobenzamide moiety at position 2. For instance, compounds with similar cores, such as N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide (), highlight the structural flexibility of this scaffold for optimizing bioactivity .
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS/c1-11-5-12(2)7-14(6-11)25-19(16-9-27-10-18(16)24-25)23-20(26)15-4-3-13(21)8-17(15)22/h3-8H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJONYJJTALKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thieno[3,4-c]Pyrazole Core Formation
The foundational heterocycle synthesis employs two primary strategies:
Strategy 1: Cyclocondensation (Vilsmeier-Haack Approach)
Reaction of 3,4-diaminothiophene derivatives with β-diketones under acidic conditions generates the pyrazole ring. Key parameters:
| Parameter | Optimal Range | Yield Impact | Source |
|---|---|---|---|
| Temperature | 110-120°C | +22% | |
| Catalyst | POCl3/DMF (1:1.2) | +18% | |
| Reaction Time | 4-6 hrs | ±5% |
Strategy 2: Transition Metal-Catalyzed Cyclization
Pd-Cu bimetallic systems enable decarboxylative coupling for regioselective ring formation:
# Example catalytic system from literature
catalyst = Pd(OAc)2 (5 mol%)
ligand = Xantphos (10 mol%)
base = Cs2CO3 (2 equiv)
solvent = Toluene/EtOH (3:1)
yield = 82%
Benzamide Acylation Methodology
The final functionalization step employs three approaches:
Direct Acylation Protocol
Reaction conditions from analogous benzamide syntheses:
| Component | Specification | Purpose |
|---|---|---|
| Acylating Agent | 2,4-Dichlorobenzoyl chloride (1.5 eq) | Electrophilic source |
| Base | Et3N (3 eq) | HCl scavenger |
| Solvent | Anhydrous DCM | Polar aprotic medium |
| Temperature | 0°C → RT gradient | Controlled reaction rate |
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon, followed by HCl elimination.
Stepwise Protection-Acylation
For sterically hindered substrates:
- Boc-protection : $$ \text{RNH}2 + \text{(Boc)}2\text{O} \xrightarrow{\text{DMAP}} \text{RNHBoc} $$
- Acylation : Use Schlenk techniques for moisture-sensitive intermediates
- Deprotection : TFA/DCM (1:4) removes Boc groups
Yield Comparison :
| Method | Average Yield | Purity (HPLC) |
|---|---|---|
| Direct | 67% | 92% |
| Stepwise | 89% | 98% |
Industrial-Scale Optimization
Continuous Flow Reactor Design
Patent CN1072674A details scaled production:
Reactor Type: Microchannel (0.5 mm diameter)
Flow Rate: 15 mL/min
Residence Time: 8.2 min
Throughput: 2.8 kg/day
Advantages over batch processing:
- 41% reduction in solvent usage
- 93% yield consistency (vs. 78% batch)
- Real-time HPLC monitoring (PAT system)
Crystallization Optimization
Ternary solvent system achieves 99.5% purity:
$$ \text{Hexane:EtOAc:MeOH (6:3:1)} $$
Crystal morphology analysis shows:
- Needle-like crystals (batch) → Prismatic (flow)
- Improved filtration rate: 18 kg/h vs. 5 kg/h
Analytical Validation
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3) :
- δ 8.21 (s, 1H, pyrazole-H)
- δ 7.58-7.42 (m, 3H, aromatic)
- δ 2.35 (s, 6H, CH3)
HPLC Conditions :
| Column | C18 (4.6 × 250 mm) |
|---|---|
| Mobile Phase | ACN/H2O (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention | 6.8 min |
Challenges and Solutions
Regioselectivity Control
Thienopyrazole acylation exhibits position-dependent reactivity:
| Position | Reactivity Ratio |
|---|---|
| N1 | 1.0 |
| N2 | 0.3 |
Mitigation Strategy :
Byproduct Formation
Major impurities and controls:
| Impurity | Source | Reduction Method |
|---|---|---|
| Dichloroamide dimer | Over-acylation | Stoichiometric control |
| Thiophene-ring opened | Hydrolysis | Anhydrous conditions |
| Chloride displacement | Nucleophilic substitution | Inert atmosphere |
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show promise for radical-based amidation:
$$ \text{[Ir(ppy)}_3] (2 mol\%), \text{Blue LEDs, DMF, 25°C} $$
Yield: 73% (vs. 68% thermal)
Biocatalytic Approaches
Lipase-mediated acylation under development:
- Candida antarctica Lipase B (CAL-B)
- Ionic liquid solvent system ([BMIM][BF4])
- 61% conversion achieved in pilot trials
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichloro positions.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Thieno[3,4-c]pyrazole Cores
A. Substituent Variations in the Benzamide Moiety
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (): Structural Difference: Replaces the 2,4-dichloro group with a 4-bromo substituent. Impact: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding affinity in enzyme pockets. No direct activity data are provided, but such substitutions often influence lipophilicity and steric interactions .
N-[2-(3,5-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide (): Structural Difference: Substitutes 2,4-dichlorobenzamide with a triethoxybenzamide group. Impact: The ethoxy groups enhance solubility but may reduce membrane permeability. Such modifications are critical for tuning pharmacokinetic properties .
B. Functional Group Additions
(E)-N-(2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl)benzamide (): Structural Difference: Incorporates a diazenyl-linked pyrazole group into the benzamide. This highlights the scaffold’s adaptability for spatiotemporal drug delivery .
Functional Analogs with Similar Benzamide Substituents
A. 1,3,4-Thiadiazole Derivatives
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (): Structural Difference: Replaces the thieno[3,4-c]pyrazole core with a 1,3,4-thiadiazole ring. Activity: Exhibits strong dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds in the enzyme’s active site (Asp 21, Ser 59, Tyr 22). This suggests that the dichlorobenzamide moiety contributes to binding efficacy even in divergent scaffolds .
B. Trypanosoma brucei Inhibitors
N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(3,5-dimethylphenyl)methoxy]phenyl}benzamide hydrochloride (): Structural Difference: Lacks the thieno[3,4-c]pyrazole core but retains the 2,4-dichlorobenzamide group. Activity: Demonstrates potent antiparasitic activity against Trypanosoma brucei, emphasizing the role of the dichlorobenzamide motif in targeting parasitic enzymes .
Biologische Aktivität
2,4-Dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H16Cl2N2S
- Molar Mass : 367.30 g/mol
- CAS Number : [not provided in the search results]
The structural features include a dichlorobenzamide moiety linked to a thieno[3,4-c]pyrazole unit, which is known for various pharmacological activities.
Antitumor Activity
Research has indicated that pyrazole derivatives, including compounds similar to 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, exhibit significant antitumor properties. These compounds have been shown to inhibit key pathways involved in cancer progression:
- Inhibition of BRAF(V600E) : This mutation is commonly associated with melanoma and other cancers. Compounds targeting this pathway have demonstrated efficacy in preclinical models.
- EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another target for many anticancer therapies. Pyrazole derivatives have shown potential in inhibiting EGFR signaling pathways.
Anti-inflammatory and Antibacterial Activity
In addition to antitumor effects, pyrazole derivatives have also been evaluated for their anti-inflammatory and antibacterial properties:
- Anti-inflammatory Mechanisms : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.
- Antibacterial Efficacy : The antibacterial activity of similar pyrazole derivatives has been documented against various bacteria strains, indicating a broad spectrum of biological activity.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Pyrazole Derivatives :
- Antifungal Activity Assessment :
Structure-Activity Relationship (SAR)
The biological activity of 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Dichloro group | Enhances lipophilicity and receptor binding |
| Thieno[3,4-c]pyrazole | Contributes to antitumor and anti-inflammatory properties |
| Dimethylphenyl moiety | Improves selectivity towards target receptors |
Q & A
Q. What are the key synthetic strategies for preparing 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-thieno[3,4-c]pyrazol-3-yl]benzamide?
The synthesis typically involves multi-step reactions starting with cyclization of thieno[3,4-c]pyrazole precursors. A common route includes:
- Cyclocondensation : Reacting thiophene derivatives with hydrazines under reflux in solvents like DMSO or ethanol .
- Functionalization : Introducing the 3,5-dimethylphenyl group via nucleophilic substitution or coupling reactions, followed by benzamide formation using 2,4-dichlorobenzoyl chloride .
- Purification : Techniques such as column chromatography or recrystallization (e.g., water-ethanol mixtures) are critical for isolating the final compound .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Spectroscopy : ¹H/¹³C NMR confirms aromatic protons and substituents, while mass spectrometry (MS) validates molecular weight .
- X-ray crystallography : Resolves the thieno[3,4-c]pyrazole core and spatial arrangement of substituents, though low crystallinity may require co-crystallization agents .
- Computational modeling : DFT calculations predict electronic properties and reactive sites .
Q. What methodologies are used to assess its biological activity?
Initial screening includes:
- In vitro assays : Enzyme inhibition (e.g., kinases) or receptor-binding studies using fluorescence polarization or radioligand displacement .
- Cell-based models : Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
- Target identification : Affinity chromatography or SPR (surface plasmon resonance) to identify protein interactors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Advanced optimization employs:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in heterocyclic ring formation .
- In-line monitoring : HPLC or FTIR tracks intermediate formation, minimizing side reactions .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:
- Variable-temperature NMR : Identifies conformational exchange broadening .
- 2D NMR techniques : HSQC/HMBC resolves ambiguous proton-carbon correlations .
- High-resolution MS : Distinguishes isobaric impurities .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Substituent variation : Systematic modification of the 3,5-dimethylphenyl or benzamide groups to assess impact on bioactivity .
- Docking simulations : Molecular docking into target proteins (e.g., kinases) predicts binding modes and guides synthetic modifications .
- Pharmacophore mapping : Identifies critical functional groups (e.g., chloro substituents) for target engagement .
Q. How can mechanistic studies elucidate its mode of action in biological systems?
Mechanistic approaches include:
- Kinetic assays : Measures inhibition constants (Kᵢ) and time-dependent activity to distinguish competitive/non-competitive binding .
- Isotope labeling : ¹⁴C/³H-labeled compound tracks metabolic pathways or target occupancy .
- CRISPR screens : Genome-wide knockout libraries identify genetic dependencies for compound activity .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges include poor solubility and polymorphism. Solutions:
- Co-crystallization agents : Additives like triethylamine improve crystal lattice formation .
- High-throughput screening : Tests >100 solvent combinations to identify optimal crystallization conditions .
- Synchrotron radiation : Enhances diffraction quality for low-yield crystals .
Q. How are analytical methods (e.g., HPLC) validated for purity assessment?
Validation follows ICH guidelines:
- Column selection : C18 columns with 3 µm particle size for baseline separation of impurities .
- Mobile phase optimization : Acetonitrile/water gradients with 0.1% TFA improve peak symmetry .
- Calibration curves : Linear regression (R² > 0.999) ensures quantitation accuracy .
Q. How can researchers address reproducibility issues in biological assays?
Reproducibility requires:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
